molecular formula C10H18N2 B13900660 N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine

Katalognummer: B13900660
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: SOWFKTZXDMOVMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound It is a derivative of pyrrolidine, which is a five-membered ring structure containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrrole precursor under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

    Substitution: The amine group in the compound can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-one, while substitution reactions can introduce various functional groups into the compound .

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclohexyl group and pyrrolidine ring contribute to its stability and reactivity, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

N-cyclohexyl-3,4-dihydro-2H-pyrrol-5-amine

InChI

InChI=1S/C10H18N2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9H,1-8H2,(H,11,12)

InChI-Schlüssel

SOWFKTZXDMOVMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=NCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.